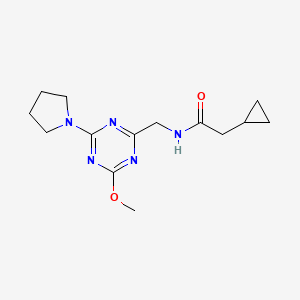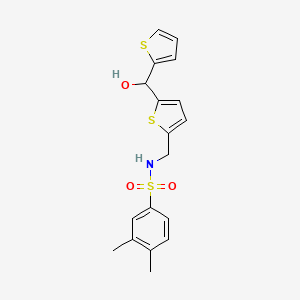
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic compound with a complex structure that combines cyclopropyl, methoxy, pyrrolidinyl, triazinyl, and acetamide functional groups. Its unique configuration suggests potential utility in various scientific and industrial applications, potentially interacting with diverse molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide typically involves the sequential reaction of appropriate precursors. Key steps might include:
Formation of the cyclopropyl acetamide: : Synthesis begins with the creation of the cyclopropyl group, attached to an acetamide moiety.
Synthesis of the triazine ring: : The pyrrolidinyl and methoxy groups are incorporated into a triazine ring system through cyclization reactions under controlled conditions.
Coupling: : The triazine derivative is then coupled with the cyclopropyl acetamide using suitable coupling agents like carbodiimides or amidation catalysts.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using high-throughput chemical reactors to ensure consistent yield and purity. Process optimization focuses on reaction time, temperature, solvent choice, and purification steps to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide can undergo several types of chemical reactions:
Oxidation: : Reactions with oxidizing agents may lead to the formation of oxidized derivatives.
Reduction: : Reduction processes, often involving hydrogenation, may reduce double bonds or other functional groups.
Substitution: : Electrophilic or nucleophilic substitution can occur at reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Reagents like alkyl halides or sodium hydride in suitable solvents.
Major Products Formed
The specific products depend on the reaction type:
Oxidation may yield hydroxylated or ketone derivatives.
Reduction can lead to fully saturated or partially hydrogenated compounds.
Substitution may introduce various functional groups at specific sites.
Scientific Research Applications
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Potential use in studying molecular interactions and biochemical pathways.
Medicine: : May act as a lead compound in drug development, especially targeting specific enzymes or receptors.
Industry: : Utilized in developing specialized materials with unique properties.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Could include enzymes, receptors, or DNA sequences.
Pathways: : May modulate biochemical pathways through binding to active sites or altering molecular configurations.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-((4-methoxy-1,3,5-triazin-2-yl)methyl)acetamide: : Lacks the pyrrolidinyl group, which may alter its activity profile.
N-(pyrrolidin-1-ylmethyl)acetamide: : Simplified structure without the triazine ring, impacting its functionality.
Uniqueness
2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide's combination of functional groups creates a unique profile for interactions, enhancing its potential utility across various fields.
There you have it—a deep dive into the world of this compound
Properties
IUPAC Name |
2-cyclopropyl-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-21-14-17-11(9-15-12(20)8-10-4-5-10)16-13(18-14)19-6-2-3-7-19/h10H,2-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMCQGDXBLFHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)



![1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2996269.png)
![6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2996270.png)

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996272.png)
![3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B2996276.png)



![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)
